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Cat. No.: B192591 Get Quote

An In-depth Technical Guide to 7,3',4'-
Trihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals

Abstract
7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific

interest due to its potent antioxidant and anti-inflammatory properties. This technical guide

provides a comprehensive overview of its chemical identity, physicochemical characteristics,

and biological activities. Detailed experimental protocols for key assays and elucidated

signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Identity and Structure
7,3',4'-Trihydroxyflavone, also known as 5-deoxyluteolin, is a flavonoid characterized by a

C6-C3-C6 backbone. Its structure consists of a chromone ring (A and C rings) linked to a

catechol-substituted phenyl ring (B ring). The precise placement of the three hydroxyl groups is

crucial for its biological activity.

Chemical Structure:

SMILES: O=C1C=C(O)C2=CC(O)=CC=C2O1C3=CC(O)=C(O)C=C3
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InChI Key: PVFGJHYLIHMCQD-UHFFFAOYSA-N

Table 1: Chemical Identifiers and Properties

Property Value Reference

CAS Number 2150-11-0 [1][2]

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-

hydroxy-4H-1-benzopyran-4-

one

[2]

Molecular Formula C₁₅H₁₀O₅ [1]

Molecular Weight 270.24 g/mol [1]

Physicochemical Properties
The physicochemical properties of 7,3',4'-Trihydroxyflavone are summarized in Table 2.

These characteristics are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data of 7,3',4'-Trihydroxyflavone

Property Value

Melting Point 326-327 °C

Boiling Point 572.8 ± 50.0 °C (Predicted)

Density 1.548 ± 0.06 g/cm³ (Predicted)

Solubility DMSO (Slightly), Methanol (Slightly)

pKa 7.01 ± 0.40 (Predicted)

UV λmax 238, 343 nm

Synthesis
A specific, detailed experimental protocol for the synthesis of 7,3',4'-Trihydroxyflavone is not

readily available in the reviewed literature. However, the general and most common method for
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synthesizing flavones is through the oxidative cyclization of a corresponding chalcone

precursor.

General Synthetic Workflow:

The synthesis typically involves two main steps:

Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone is reacted with a

substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to form a 2'-

hydroxychalcone.

Oxidative Cyclization: The resulting chalcone is then cyclized to the flavone. A common

method for this step is the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidation

with hydrogen peroxide in an alkaline medium.

General Synthesis of 7,3',4'-Trihydroxyflavone

2',4'-Dihydroxyacetophenone

Claisen-Schmidt Condensation
(Base-catalyzed)

3,4-Dihydroxybenzaldehyde

2',4',3,4-Tetrahydroxychalcone
(Chalcone Intermediate)

Oxidative Cyclization
(e.g., AFO Reaction)

7,3',4'-Trihydroxyflavone
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Caption: General synthetic pathway for 7,3',4'-Trihydroxyflavone.

Spectroscopic Data
Detailed ¹H and ¹³C NMR spectral data for 7,3',4'-Trihydroxyflavone are not explicitly reported

in the available literature. However, based on the known spectra of similar flavonoid structures,

the following characteristic signals can be anticipated.

Expected ¹H NMR Signals:

A singlet for the H-3 proton.

A series of doublets and doublets of doublets for the protons on the A and B rings, with

coupling constants indicative of their positions.

Broad singlets for the hydroxyl protons, which are exchangeable with D₂O.

Expected ¹³C NMR Signals:

A signal for the carbonyl carbon (C-4) typically above 175 ppm.

Signals for the oxygenated aromatic carbons.

Signals for the non-oxygenated aromatic carbons.

Biological Activity and Mechanisms of Action
7,3',4'-Trihydroxyflavone exhibits significant antioxidant and anti-inflammatory activities,

which have been investigated in various in vitro and cellular models.

Antioxidant Activity
This flavonoid is a potent scavenger of free radicals. Its antioxidant capacity is attributed to its

ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen

species (ROS).

Table 3: In Vitro and Cellular Antioxidant Activity of 7,3',4'-Trihydroxyflavone
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Assay Model System Endpoint Result (IC₅₀) Reference

DPPH Radical

Scavenging
Cell-free

Radical

Scavenging
2.2 µM [2]

Peroxynitrite

Radical

Scavenging

Cell-free
Radical

Scavenging
5.78 µM [2]

Cellular ROS

Reduction

Rat Kidney

Homogenates
ROS Scavenging 3.9 µM [2]

Anti-inflammatory Activity
7,3',4'-Trihydroxyflavone has been shown to modulate inflammatory responses by inhibiting

key pro-inflammatory enzymes and signaling pathways.

Table 4: Anti-inflammatory Activity of 7,3',4'-Trihydroxyflavone

Assay Model System Endpoint Result (IC₅₀) Reference

COX-1 Inhibition Cell-free
Enzyme

Inhibition
36.7 µM [2]

Nitric Oxide (NO)

Suppression

LPS-stimulated

RAW264.7 cells
NO Production

26.7 µM (2D),

48.6 µM (3D)
[2]

Signaling Pathways
Recent studies have elucidated the molecular mechanisms underlying the anti-inflammatory

effects of 7,3',4'-Trihydroxyflavone. It has been shown to interact with cellular-Src (c-Src)

tyrosine kinase and modulate downstream inflammatory signaling cascades, including the IL-

17, TNF, and JAK-STAT pathways.[2]
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Anti-inflammatory Signaling Pathways of 7,3',4'-Trihydroxyflavone

7,3',4'-Trihydroxyflavone
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Caption: Modulation of inflammatory signaling by 7,3',4'-Trihydroxyflavone.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.

Cellular Antioxidant Activity Assay (H₂DCFDA)
This protocol is adapted from a study investigating the cellular antioxidant activity of 7,3',4'-
Trihydroxyflavone in RAW264.7 macrophages.[2]

Experimental Workflow:
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Cellular Antioxidant Assay Workflow

1. Seed RAW264.7 macrophages
in a 96-well plate

2. Pre-treat cells with varying
concentrations of

7,3',4'-Trihydroxyflavone for 4h

3. Induce oxidative stress with
tert-butyl hydroperoxide (tBHP)

for 20h

4. Stain cells with 20 µM
H₂DCFDA to detect intracellular ROS

5. Stain nuclei with 10 µg/mL
Hoechst 33342

6. Measure fluorescence at
Ex/Em 485/528 nm

7. Capture fluorescent images
using confocal microscopy

Click to download full resolution via product page

Caption: Workflow for assessing cellular antioxidant activity.

Detailed Steps:
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RAW264.7 macrophages are seeded in a 96-well plate and cultured to confluence.

Cells are pre-treated with various concentrations of 7,3',4'-Trihydroxyflavone for 4 hours.

Oxidative stress is induced by treating the cells with tert-butyl hydroperoxide (tBHP) for 20

hours.

Intracellular ROS levels are detected by incubating the cells with 20 µM 2',7'-

dichlorodihydrofluorescein diacetate (H₂DCFDA).

Cell nuclei are counterstained with 10 µg/mL Hoechst 33342 for imaging purposes.

The fluorescence intensity is measured using a microplate reader at an excitation

wavelength of 485 nm and an emission wavelength of 528 nm.

Fluorescent images of the cells are captured using a confocal laser scanning microscope.

DPPH Radical Scavenging Assay (General Protocol)
This is a widely used spectrophotometric assay to determine the free radical scavenging

capacity of a compound.

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol

Test compound (7,3',4'-Trihydroxyflavone)

Positive control (e.g., Ascorbic acid, Trolox)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of the test compound in a suitable solvent.

Prepare a working solution of DPPH in methanol (typically 0.1 mM).
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In a 96-well plate or cuvettes, add varying concentrations of the test compound.

Add the DPPH solution to each well to initiate the reaction.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at approximately 517 nm.

The percentage of radical scavenging activity is calculated using the formula: % Inhibition =

[(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH

solution without the sample, and A_sample is the absorbance of the DPPH solution with the

sample.

COX-1 Inhibition Assay (General Fluorometric Protocol)
This assay measures the ability of a compound to inhibit the peroxidase activity of

cyclooxygenase-1.

Materials:

COX-1 enzyme

Arachidonic acid (substrate)

Fluorometric probe (e.g., ADHP)

Heme

Assay buffer

Test compound (7,3',4'-Trihydroxyflavone)

Positive control (e.g., SC-560)

Fluorescence microplate reader

Procedure:

A reaction mixture containing assay buffer, heme, and the fluorometric probe is prepared.
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The COX-1 enzyme is added to the mixture.

Varying concentrations of the test compound are added to the wells of a microplate.

The reaction is initiated by the addition of arachidonic acid.

The fluorescence is measured kinetically over a period of time (e.g., 10 minutes) at the

appropriate excitation and emission wavelengths for the probe used.

The rate of the reaction (slope of the fluorescence curve) is calculated.

The percentage of inhibition is determined by comparing the reaction rate in the presence of

the test compound to the rate of the control (without inhibitor).

Conclusion
7,3',4'-Trihydroxyflavone is a promising natural compound with well-documented antioxidant

and anti-inflammatory properties. Its ability to modulate key signaling pathways involved in

inflammation, such as the c-Src/JAK-STAT axis, makes it a compelling candidate for further

investigation in the context of inflammatory diseases. This technical guide provides a solid

foundation of its chemical and biological profile to aid researchers and drug development

professionals in their future endeavors with this molecule. Further studies are warranted to

explore its full therapeutic potential, including in vivo efficacy and safety profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b192591#7-3-4-trihydroxyflavone-cas-number-and-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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